Cas no 902586-59-8 (9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid)

9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid
- CLB58659
- F51393
- 9-Chloro-5,6,7,8-tetrahydro-3-acridinecarboxylic acid (ACI)
- 9-Chloro-5,8,7,8-tetrahydroacridine-3-carboxylic acid
- MFCD14779907
- CS-0060799
- SCHEMBL2218702
- 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylicAcid
- WBIKDLIOIPPDKH-UHFFFAOYSA-N
- AS-69408
- 902586-59-8
- AKOS001826646
-
- MDL: MFCD14779907
- インチ: 1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18)
- InChIKey: WBIKDLIOIPPDKH-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C=CC(C(=O)O)=CC=2N=C2C=1CCCC2
計算された属性
- せいみつぶんしりょう: 261.0556563g/mol
- どういたいしつりょう: 261.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 50.2
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05325-250mg |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 250mg |
¥952.0 | 2024-07-18 | |
TRC | C110650-50mg |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
TRC | C110650-25mg |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 25mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05325-1g |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 1g |
¥2606.0 | 2024-07-18 | |
Aaron | AR00IGQX-50mg |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 50mg |
$68.00 | 2025-02-28 | |
Aaron | AR00IGQX-1g |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 1g |
$390.00 | 2025-02-28 | |
1PlusChem | 1P00IGIL-100mg |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 100mg |
$53.00 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK522-100mg |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 100mg |
¥986.0 | 2024-04-16 | |
A2B Chem LLC | AI60413-1g |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 1g |
$207.00 | 2024-05-20 | |
Chemenu | CM294816-100mg |
9-Chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid |
902586-59-8 | 95% | 100mg |
$214 | 2024-07-20 |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acidに関する追加情報
Introduction to 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid (CAS No. 902586-59-8)
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid, identified by the chemical abstracts service number 902586-59-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the acridine family, a class of nitrogen-containing aromatic compounds known for their diverse biological activities. The structural framework of this compound features a chlorinated tetrahydroacridine core, which is flanked by a carboxylic acid functional group at the 3-position. Such structural motifs are of particular interest due to their potential in modulating biological pathways and their utility as intermediates in the synthesis of more complex pharmacophores.
The 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid molecule exhibits a unique combination of electronic and steric properties that make it a valuable scaffold for drug discovery. The presence of the chlorine atom at the 9-position introduces electrophilic characteristics, enabling nucleophilic substitution reactions that are pivotal in medicinal chemistry. Concurrently, the tetrahydroacridine ring system imparts rigidity and spatial orientation to the molecule, which can be exploited to enhance binding affinity to biological targets. The carboxylic acid moiety further expands synthetic possibilities by allowing derivatization into esters or amides, thereby tailoring physicochemical properties such as solubility and metabolic stability.
Recent advancements in computational chemistry have highlighted the significance of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid as a lead compound in the development of novel therapeutic agents. Molecular docking studies have demonstrated its potential interaction with enzymes and receptors implicated in neurological disorders. Specifically, preliminary virtual screening efforts suggest that this compound may disrupt aberrant signaling pathways associated with neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The ability of the tetrahydroacridine scaffold to penetrate the blood-brain barrier further enhances its appeal as a candidate for central nervous system (CNS) therapeutics.
In parallel, experimental investigations have begun to unravel the pharmacological profile of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid. In vitro assays have revealed moderate inhibitory activity against certain kinases and transcription factors relevant to cancer biology. Notably, its interaction with cyclin-dependent kinases (CDKs) has been explored as a potential mechanism for inducing cell cycle arrest in tumor cells. While these findings are still in early stages, they underscore the compound's promise as a multitargeted inhibitor capable of modulating multiple disease-relevant pathways.
The synthetic route to 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid is another area where innovation has been observed. Modern synthetic methodologies have enabled more efficient and scalable production processes compared to traditional approaches. Transition-metal-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds within the tetrahydroacridine core. Additionally, asymmetric synthesis techniques have been leveraged to achieve enantioselective functionalization at specific positions on the molecule. Such advances not only improve yield but also enhance compliance with green chemistry principles by minimizing waste and hazardous reagent usage.
The role of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid as an intermediate in biologically active molecules has also gained traction in recent years. Researchers have synthesized derivatives of this compound that exhibit enhanced pharmacological properties compared to the parent structure. For instance, modifications at the 3-position carboxyl group have led to analogs with improved solubility profiles suitable for oral administration. Furthermore, conjugation with biomolecules such as peptides or antibodies has opened avenues for targeted drug delivery systems that could enhance therapeutic efficacy while reducing systemic side effects.
Regulatory considerations play a crucial role in advancing compounds like 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid through clinical development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely for preclinical studies and human trials. Preclinical toxicology assessments provide essential data on safety margins before human exposure occurs. These steps are critical for navigating regulatory hurdles imposed by agencies such as the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA), which mandate rigorous testing before approval for therapeutic use.
The future prospects for 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid hinge on continued interdisciplinary collaboration between synthetic chemists and biologists who can translate structural insights into functional outcomes. Innovations in high-throughput screening technologies will accelerate the identification of novel derivatives with optimized properties from large libraries derived from this scaffold. Moreover integration with artificial intelligence-driven drug discovery platforms promises more rapid identification of promising candidates based on structural alerts derived from existing data sets.
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